

Application Note: Analytical Characterization of (3,5-Diiodo-Tyr1)-Dtlet Purity

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Compound of Interest

Compound Name: (3,5-Diiodo-tyr1)-dtlet

CAS No.: 103213-63-4

Cat. No.: B560959

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Executive Summary

(3,5-Diiodo-Tyr1)-Dtlet is a synthetic hexapeptide analog of [D-Thr², Leu⁵]enkephalin-Thr⁶.^[1] The iodination of the N-terminal Tyrosine residue significantly enhances its lipophilicity and is critical for its use as a "cold" reference standard in competitive binding assays or as a precursor for radiolabeling (¹²⁵I).^[1]

High purity (>98%) is non-negotiable for this compound.^[1] The presence of mono-iodinated or non-iodinated impurities significantly alters binding affinity (

) and lipophilicity (

), leading to erroneous receptor characterization data.^[1] This guide outlines a dual-modality approach (RP-HPLC and LC-MS) to ensure structural integrity and chemical purity.^[1]

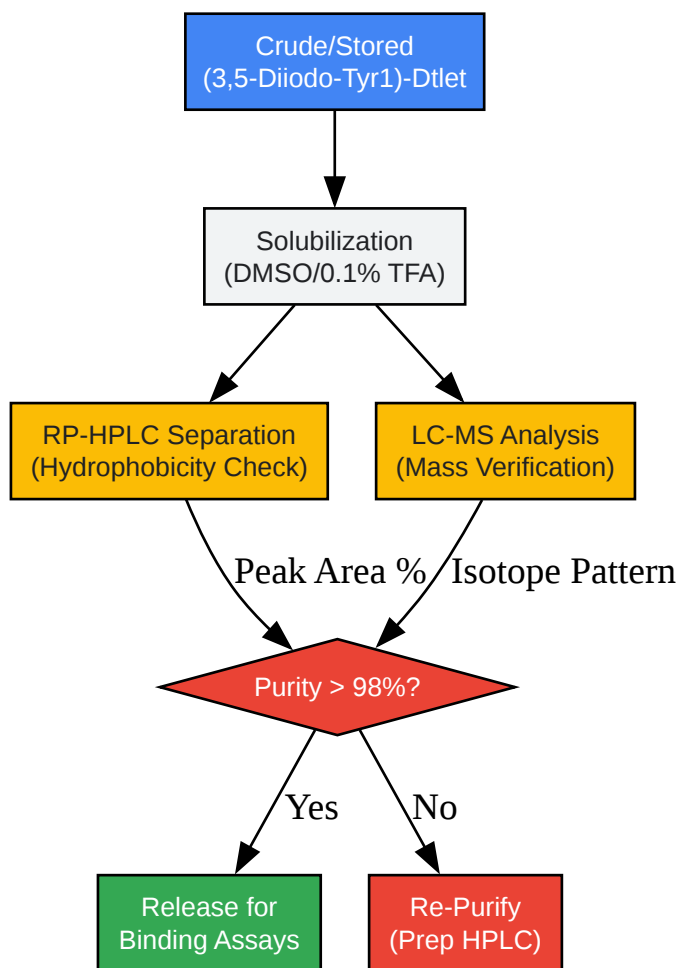
Chemical Profile & Properties^{[1][2][3][4][5][6][7]}

Property	Specification
Compound Name	(3,5-Diiodo-Tyr ¹)-Dtlet
Sequence	H-(3,5-Diiodo-Tyr)-D-Thr-Gly-Phe-Leu-Thr-OH
Formula	
Molecular Weight	952.57 g/mol
Solubility	Soluble in DMSO, MeOH; sparingly soluble in water (unless acidified)
Critical Impurities	Mono-iodo-Dtlet, Non-iodinated Dtlet, De-iodinated degradation products

Analytical Workflow Logic

The characterization strategy relies on the distinct physicochemical shift induced by iodine atoms. Iodine is large and lipophilic; therefore, the addition of iodine atoms to the Tyrosine ring causes a predictable shift in retention time on Reverse-Phase (RP) columns and a distinct mass shift in Mass Spectrometry.[\[1\]](#)

Diagram 1: Characterization Workflow



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Caption: Integrated workflow for chemical purity assessment. Parallel HPLC and MS analysis ensures both chromatographic homogeneity and molecular identity.

Protocol 1: High-Resolution RP-HPLC

Objective: To separate the target di-iodinated peptide from mono-iodinated and non-iodinated precursors based on hydrophobicity.[1]

Method Rationale

The iodine atoms on the Tyrosine phenol ring increase the interaction with the C18 stationary phase.

- Elution Order: Non-iodinated Dtlet

Mono-iodo-Dtlet

Di-iodo-Dtlet.

- Note: Di-iodo-Dtlet will elute significantly later than the native peptide.[1]

Experimental Conditions

- System: UHPLC or HPLC with Binary Gradient Pump.
- Column: C18 Peptide Column (e.g., Phenomenex Jupiter or Waters XBridge), 300 Å pore size, 5 µm particle size, 4.6 x 250 mm.[1]
 - Why 300 Å? Ensures full accessibility of the peptide to the pore structure, sharpening peaks.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]
- Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
 - Why TFA? Acts as an ion-pairing agent to suppress silanol interactions and improve peak shape.[1]
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic ring).[1]
 - Insight: Iodination causes a bathochromic shift and changes the extinction coefficient at 280 nm compared to native Tyr.

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	20	Equilibration
2.0	20	Sample Injection
25.0	60	Linear Gradient (Separation)
27.0	95	Wash (Remove hydrophobic contaminants)
30.0	95	Hold Wash
30.1	20	Re-equilibration
40.0	20	End

Acceptance Criteria

- Main Peak Purity: >98% area under the curve (AUC) at 214 nm.
- Resolution (Rs): >1.5 between the Mono-iodo impurity (if present) and the Di-iodo main peak.[\[1\]](#)

Protocol 2: LC-MS Identification

Objective: To confirm the degree of iodination and rule out de-iodination degradation.[\[1\]](#)

Method Rationale

Iodine has a significant mass defect and a unique monoisotopic mass (~126.9 Da).[\[1\]](#)

- Substitution: Replacing H (1.008) with I (126.904) adds ~125.9 Da per iodine.[\[1\]](#)
- Target Mass: The di-iodinated species will be approx. +252 Da heavier than the non-iodinated precursor.[\[1\]](#)

MS Parameters (ESI-TOF or Quadrupole)[\[1\]](#)

- Ionization: Electrospray Ionization (ESI), Positive Mode.[\[1\]](#)

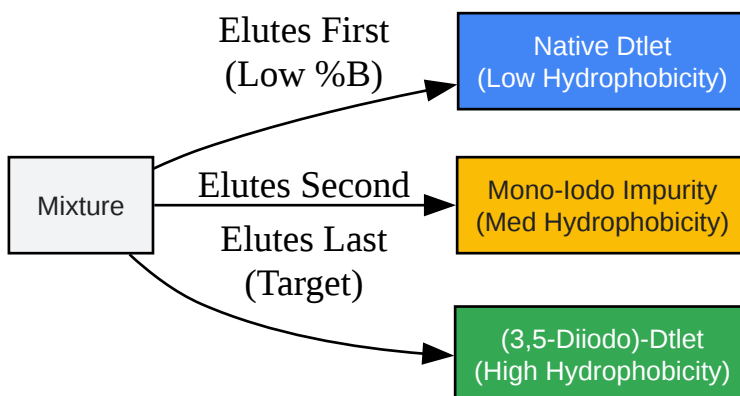
- Scan Range: 500 – 1500 m/z.[1]
- Source Temp: 300°C (Avoid excessive heat which can promote de-iodination in the source).

Data Interpretation Table

Species	Formula	Approx.[1] Monoisotopic Mass (M)	Expected [M+H] ⁺
Non-iodinated Dtlet		~700.8 Da	701.8 m/z
Mono-iodo-Dtlet		~826.7 Da	827.7 m/z
(3,5-Diiodo)-Dtlet		952.6 Da	953.6 m/z

Note: Values are approximate based on standard atomic weights. Exact mass calculation required for HRMS.

Diagram 2: Separation Logic



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Caption: Chromatographic elution order on C18. Increased iodination correlates directly with increased retention time.

Handling & Stability Protocols

Iodinated compounds are inherently unstable due to the weakness of the C-I bond compared to C-H or C-Cl.[1]

- Light Sensitivity: The C-I bond is susceptible to homolytic cleavage upon UV/Visible light exposure (photolysis).[1]
 - Protocol: All handling must occur under low-light conditions.[1] Storage vials must be amber glass or wrapped in aluminum foil.[1]
- Storage: Store lyophilized powder at -20°C or -80°C.
- Solubilization:
 - Dissolve in DMSO first (high solubility), then dilute with buffer.[1]
 - Avoid storing dilute aqueous solutions for >24 hours, as de-iodination and adsorption to plastic surfaces can occur.

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